molecular formula C13H11BrN2O2 B1373718 2-(Benzylamino)-5-bromonicotinic acid CAS No. 1258846-87-5

2-(Benzylamino)-5-bromonicotinic acid

Cat. No. B1373718
M. Wt: 307.14 g/mol
InChI Key: RXECDVZOLAAISI-UHFFFAOYSA-N
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Description

“2-(Benzylamino)-5-bromonicotinic acid” is a complex organic compound. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This compound is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .


Synthesis Analysis

The synthesis of “2-(Benzylamino)-5-bromonicotinic acid” can be achieved by several methods. The main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The molecular structure of “2-(Benzylamino)-5-bromonicotinic acid” is complex. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The structure of this compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of “2-(Benzylamino)-5-bromonicotinic acid” are diverse. It can undergo various reactions such as alkylation, acylation, and elimination . For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzylamino)-5-bromonicotinic acid” are complex. It is a colorless water-soluble liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL and a boiling point of 185 °C .

Scientific Research Applications

  • Synthesis of 2-Aminoquinazoline Derivatives

    • Application: The synthesis of 2-aminoquinazoline derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .
    • Method: The reaction involves the use of hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .
    • Results: A wide range of substrates can be used and high yields are obtained, demonstrating the practicality of this method for the synthesis of 2-aminoquinazoline derivatives .
  • Synthetic Strategies of Benzoxazoles

    • Application: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor .
    • Method: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
    • Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety And Hazards

“2-(Benzylamino)-5-bromonicotinic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and corrosive . Safety precautions should be taken when handling this compound, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(benzylamino)-5-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-10-6-11(13(17)18)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXECDVZOLAAISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-5-bromonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Vrijdag, A Van den Bogaert… - Acta Crystallographica …, 2017 - scripts.iucr.org
The title compound, C17H12BrN3O2, was unexpectedly isolated during an attempt to synthesize pyridodiazepinediones and identified as an oxazolonaphthyridinone derivative. The …
Number of citations: 12 scripts.iucr.org

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